6-Chloro-2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
6-Chloro-2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chloro group at the 6th position of the naphthyridine ring, a piperidine ring substituted at the 4th position, and a 2,5-dimethylfuran-3-carbonyl group attached to the piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the chloro group, and the attachment of the piperidine and furan groups. One common synthetic route involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Furan Group: The furan group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dimethylfuran and a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-quinoline: Similar structure with a quinoline core instead of a naphthyridine core.
6-Chloro-2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-pyridine: Similar structure with a pyridine core instead of a naphthyridine core.
Uniqueness
6-Chloro-2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups and structural features. The presence of the chloro group, piperidine ring, and furan group in the naphthyridine core imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
InChI |
InChI=1S/C20H20ClN3O2/c1-12-9-17(13(2)26-12)20(25)24-7-5-14(6-8-24)18-4-3-15-10-16(21)11-22-19(15)23-18/h3-4,9-11,14H,5-8H2,1-2H3 |
InChI Key |
ADKJJBBILURBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl |
Origin of Product |
United States |
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